

Technical Support Center: RTD-5 Sensors and Electromagnetic Interference

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTD-5

Cat. No.: B1575948

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of electromagnetic interference (EMI) on **RTD-5** sensors.

Frequently Asked Questions (FAQs)

Q1: What is an **RTD-5** sensor and how does it work?

An **RTD-5** sensor is a type of Resistance Temperature Detector. The "RTD" part of the name indicates that it measures temperature by correlating the resistance of the RTD element with temperature. As the temperature of the sensor's environment changes, the electrical resistance of the element changes in a predictable and precise manner.^{[1][2][3][4]} The "5" in "**RTD-5**" may refer to a specific tolerance class, wiring configuration, or a manufacturer-specific designation. These sensors typically use a platinum element due to its high accuracy, stability, and linearity over a wide temperature range.^{[3][4][5]} A small, constant current is passed through the sensor, and the resulting voltage is measured to determine its resistance and, consequently, the temperature.^{[2][4]}

Q2: What is electromagnetic interference (EMI) and how does it affect **RTD-5** sensors?

Electromagnetic interference (EMI) is unwanted electrical "noise" generated by other electronic devices that can disrupt the proper functioning of your **RTD-5** sensor.^[6] Common sources of EMI in a laboratory or drug development setting include power lines, electric motors, radio frequency transmitters, and other research equipment.^{[6][7]} EMI can manifest as either

conducted interference, which travels through wires and cables, or radiated interference, which travels through the air as electromagnetic waves.[7]

For **RTD-5** sensors, EMI can lead to a variety of problems:

- Inaccurate Readings: The most common issue is erroneous temperature measurements, where the reading is either higher or lower than the actual temperature.[6]
- Erratic or Unstable Output: The sensor readings may fluctuate wildly or drift over time, making it difficult to obtain reliable data.[8][9]
- Signal Integrity Issues: The electrical signal from the sensor can be distorted, leading to a loss of temperature data or rejection of the signal by the monitoring system.[6]
- Component Damage: In severe cases, high levels of electromagnetic energy can permanently damage the sensor's internal components.[6]

Q3: My **RTD-5** sensor readings are fluctuating unexpectedly. Could this be due to EMI?

Yes, erratic or unstable readings are a classic symptom of electromagnetic interference.[8][9]

This can be especially prevalent if the sensor is located near high-power equipment or if the sensor's cabling is not properly shielded. The interference can induce unwanted currents in the sensor wiring, which are then misinterpreted by the data acquisition system as temperature changes.

Q4: How can I determine if EMI is the root cause of my sensor issues?

A simple way to start is by observing if the sensor reading fluctuations coincide with the operation of nearby electrical equipment. You can also try temporarily moving the sensor and its wiring away from potential EMI sources to see if the signal stabilizes. For a more systematic approach, you can use an oscilloscope to look for noise on the sensor's signal lines.

Troubleshooting Guides

Issue 1: Inaccurate or Noisy Temperature Readings

This is the most frequent problem encountered when dealing with EMI. The following steps will guide you in diagnosing and resolving this issue.

Troubleshooting Steps:

- Identify Potential EMI Sources:
 - Look for nearby equipment such as motors, pumps, heaters, power supplies, and radio-frequency generating devices.
 - Pay attention to high-voltage power cables running in proximity to your sensor wiring.
- Inspect Sensor Wiring and Cabling:
 - Use Shielded, Twisted-Pair Cables: Ensure you are using the correct type of cable for your **RTD-5** sensor. Shielded, twisted-pair cables are highly recommended to minimize the effects of EMI.[10] The twisting of the wires helps to cancel out induced noise, and the shield provides a barrier against radiated interference.[10][11]
 - Check for Damaged Cables: Visually inspect the entire length of the cable for any signs of damage, such as cuts or abrasions, which could compromise the shielding.
 - Proper Cable Routing: Route the sensor cable away from power cables. If they must cross, they should do so at a 90-degree angle to minimize inductive coupling.[11] Keep the sensor cable as short as possible.[7]
- Verify Proper Grounding:
 - Single Ground Point: Ensure the shield of the sensor cable is connected to a single, stable ground point to avoid ground loops. A ground loop can act as an antenna for EMI.
 - Check Ground Connections: Verify that all grounding connections are secure and have low impedance.
- Implement Filtering:
 - If the noise persists, you may need to add a low-pass filter to the sensor's output. This can be a simple RC (resistor-capacitor) filter or a more advanced EMI filter.[7][12] The filter will help to remove high-frequency noise from the signal.

Experimental Protocol: EMI Source Identification

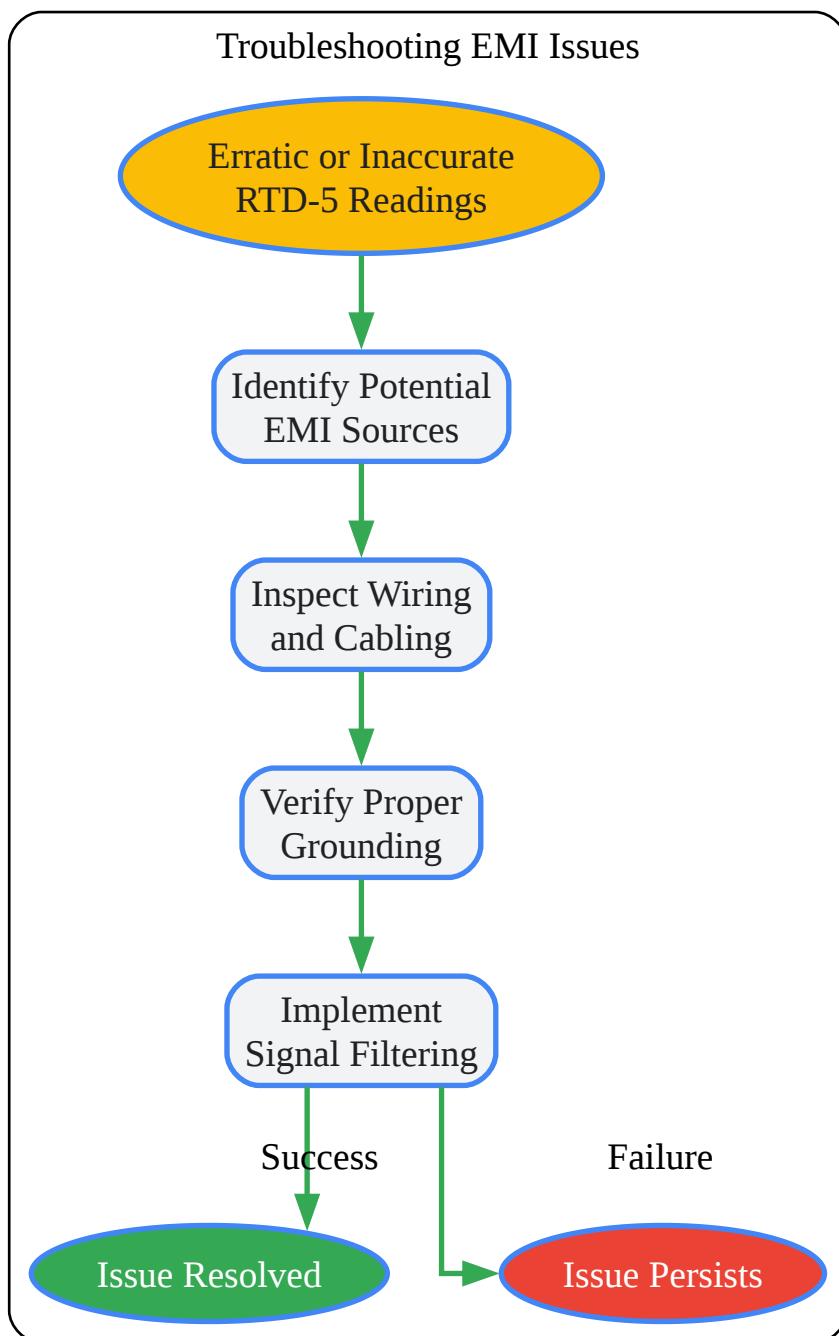
- Objective: To identify the source of electromagnetic interference affecting the **RTD-5** sensor.
- Materials:
 - **RTD-5** sensor and data acquisition system.
 - Logbook or electronic spreadsheet for data recording.
- Procedure:
 1. With the **RTD-5** sensor in its normal operating position, record the temperature readings over a period of time to establish a baseline of the noise or inaccuracy.
 2. Systematically turn off each piece of nearby electrical equipment one by one.
 3. After turning off each device, monitor the **RTD-5** sensor's output for any significant changes in stability or accuracy.
 4. Record your observations in the logbook, noting which devices, when turned off, result in an improvement in the sensor's performance.
 5. Once the source of the EMI is identified, you can take steps to either move the sensor, move the EMI source, or implement better shielding.

Issue 2: Intermittent Sensor Signal or Complete Signal Loss

While less common than noisy readings, strong EMI can sometimes cause a complete loss of the sensor's signal.

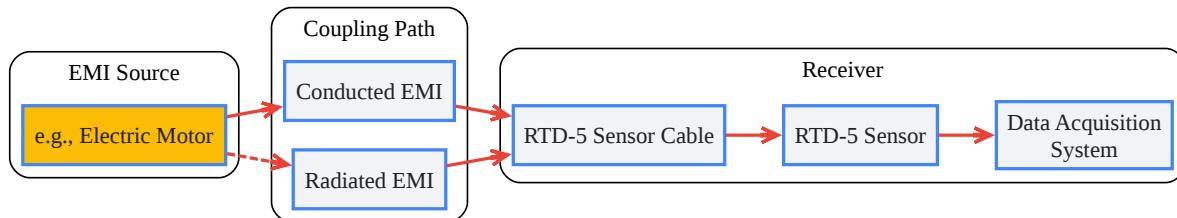
Troubleshooting Steps:

- Check for Loose Connections:
 - Ensure that all wiring connections at the sensor, data acquisition system, and any intermediate connectors are secure. Vibration can sometimes cause connections to loosen over time.


- Inspect for Cable Damage:
 - A severely damaged cable can lead to an open or short circuit, resulting in a complete loss of signal.
- Assess for Extreme EMI:
 - In environments with very high levels of electromagnetic interference, the induced voltage in the sensor cable could be high enough to overwhelm the data acquisition system's input, causing it to register a fault or no signal.
 - Consider the mitigation techniques described in the previous section, particularly shielding and grounding.

Data Presentation

Table 1: Common EMI Sources and Their Potential Impact


EMI Source	Typical Frequency Range	Potential Impact on RTD-5 Sensor
Power Lines	50/60 Hz	Low-frequency noise, temperature reading offsets.
Electric Motors	Variable (kHz range)	Spikes and transients in the readings, especially during startup and shutdown.
Radio Transmitters	High (MHz to GHz)	High-frequency noise, erratic readings.
Switching Power Supplies	High (kHz to MHz)	High-frequency noise that can be difficult to filter.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the troubleshooting steps for mitigating electromagnetic interference on **RTD-5** sensors.

[Click to download full resolution via product page](#)

Caption: A diagram showing the pathways through which electromagnetic interference can affect an **RTD-5** sensor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is an RTD sensor and how do they work? [preelectronics.com]
- 2. dxmht.com [dxmht.com]
- 3. transmittershop.com [transmittershop.com]
- 4. variohm.com [variohm.com]
- 5. noshok.com [noshok.com]
- 6. hcsensor.com [hcsensor.com]
- 7. hcsensor.com [hcsensor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How To Check A Faulty Temperature Sensor? (Quickly & Easily) [peakensors.com]
- 10. phionics.com [phionics.com]
- 11. 8 Tips to reduce EMI effects on instrumentation signals [preelectronics.com]

- 12. nbqingyang.com [nbqingyang.com]
- To cite this document: BenchChem. [Technical Support Center: RTD-5 Sensors and Electromagnetic Interference]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1575948#effect-of-electromagnetic-interference-on-rtd-5-sensors\]](https://www.benchchem.com/product/b1575948#effect-of-electromagnetic-interference-on-rtd-5-sensors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com